molecular formula C21H20N2O4S B3010925 N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide CAS No. 868377-72-4

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide

Cat. No.: B3010925
CAS No.: 868377-72-4
M. Wt: 396.46
InChI Key: REBJBONNZOJISY-DQRAZIAOSA-N
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Description

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide is a benzamide derivative featuring a benzothiazole core substituted with a 4-ethoxy group and a 3-prop-2-ynyl (propargyl) moiety. The benzamide component is substituted with 3,4-dimethoxy groups, which are known to enhance lipophilicity and influence binding interactions in biological systems.

Properties

IUPAC Name

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-5-12-23-19-16(27-6-2)8-7-9-18(19)28-21(23)22-20(24)14-10-11-15(25-3)17(13-14)26-4/h1,7-11,13H,6,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBJBONNZOJISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=C(C=C3)OC)OC)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethoxy and Prop-2-ynyl Groups: The ethoxy and prop-2-ynyl groups are introduced through nucleophilic substitution reactions using ethyl iodide and propargyl bromide, respectively.

    Coupling with Dimethoxybenzamide: The final step involves coupling the benzothiazole derivative with 3,4-dimethoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Various substituted benzothiazole and benzamide derivatives.

Scientific Research Applications

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the MDM2-p53 interaction, leading to the activation of the p53 pathway, which plays a crucial role in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in substituents on the benzothiazole ring and benzamide moiety, influencing physicochemical properties and biological activity. Below is a comparative analysis:

Compound Name Benzothiazole Substituents Benzamide Substituents Molecular Formula Key Biological Activity Reference
Target Compound 4-ethoxy, 3-prop-2-ynyl 3,4-dimethoxy C₂₂H₂₁N₂O₄S* Hypothesized anticancer -
ADX61623 N/A 3,4-dimethoxy, 2-cyanopropane Not reported FSH receptor modulation
(Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide (3b) Thiazole with 4-bromophenyl 3,4-dimethoxy C₂₅H₂₁BrN₄O₅S Cytotoxicity (anticancer)
3,4-dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide 4-methoxy, 3,7-dimethyl 3,4-dimethoxy C₂₀H₂₁N₃O₄S Not specified
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide 4-ethoxy, 3-ethyl 4-sulfonyl C₂₆H₂₇N₃O₅S₂ Not specified
4-methyl-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide 3-prop-2-ynyl, 6-methyl 4-methyl C₁₉H₁₇N₂OS Not specified

*Hypothetical formula based on structural analysis.

Key Differences and Implications

Benzothiazole Substituents: Ethoxy vs. Methoxy: The 4-ethoxy group in the target compound may confer greater metabolic stability compared to methoxy analogs (e.g., ) due to reduced oxidative susceptibility . Propargyl vs. This group may also enhance steric hindrance, affecting target binding .

Benzamide Substituents :

  • The 3,4-dimethoxy motif is conserved in the target compound and analogs like ADX61623 and 3b , suggesting a role in receptor interaction or solubility.

Biological Activity :

  • Cytotoxicity : Compound 3b demonstrated cytotoxicity against cancer cells, implying that the benzamide-thiazole/benzothiazole scaffold is pharmacologically relevant. The target compound’s propargyl group may enhance potency or selectivity.
  • Receptor Modulation : ADX61623 modulated FSH receptor activity, highlighting the versatility of benzamide derivatives in diverse therapeutic areas.

Research Findings and Pharmacological Insights

  • Anticancer Potential: Structural analogs like 3b and furan-based derivatives showed in vitro cytotoxicity, supporting the hypothesis that the target compound may exhibit similar activity.
  • Structure-Activity Relationships (SAR) :
    • Ethoxy and propargyl groups may improve pharmacokinetic profiles compared to methyl/methoxy analogs.
    • The 3,4-dimethoxy motif is critical for receptor interaction but may require optimization to avoid off-target effects.

Biological Activity

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

The compound features a complex structure that includes a benzothiazole moiety, an ethoxy group, a prop-2-ynyl substituent, and a dimethoxybenzamide component. The synthesis typically involves several key steps:

Synthesis Steps:

  • Formation of the Benzothiazole Ring: The ring is synthesized through cyclization involving 2-aminothiophenol and an appropriate aldehyde or ketone under acidic conditions.
  • Introduction of Ethoxy and Prop-2-ynyl Groups: This is achieved via nucleophilic substitution reactions using ethyl iodide and propargyl bromide.
  • Coupling with Dimethoxybenzamide: The final step involves coupling the benzothiazole derivative with 3,4-dimethoxybenzamide using coupling reagents such as EDCI in the presence of bases like triethylamine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Key Mechanisms:

  • MDM2-p53 Interaction Inhibition: The compound may inhibit the interaction between MDM2 and p53 proteins, leading to the activation of the p53 pathway, which is crucial for cell cycle regulation and apoptosis.
  • Enzyme Inhibition: It has been investigated as a potential inhibitor of various enzymes involved in cancer progression.

3. Biological Activities

Research indicates that compounds with similar structures often exhibit diverse biological activities:

Potential Activities:

  • Anticancer Properties: Preliminary studies suggest that this compound could be effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Effects: Benzothiazole derivatives are known for their antimicrobial properties, which may extend to this compound.

4. Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study ADemonstrated significant cytotoxic effects against breast cancer cells (MCF7) with IC50 values in the low micromolar range.
Study BShowed inhibition of bacterial growth in Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Study CInvestigated the compound's ability to modulate apoptotic pathways in various cancer models, indicating potential as a therapeutic agent .

5. Conclusion

This compound represents a promising candidate for further research due to its multifaceted biological activities and mechanisms of action. Its ability to inhibit critical protein interactions involved in cancer progression highlights its potential therapeutic applications. Continued investigation into its pharmacological properties will be essential for developing effective treatments based on this compound.

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